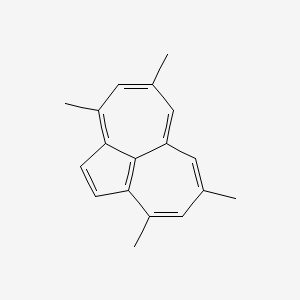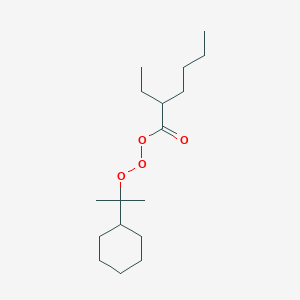
2-Cyclohexylpropan-2-yloxy 2-ethylhexaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-1-methylethyl peroxy-2-ethylhexanoate is an organic peroxide compound with the molecular formula C17H30O4 and a molecular weight of 298.4177 g/mol . This compound is known for its applications in polymerization processes and as an initiator in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 1-Cyclohexyl-1-methylethyl peroxy-2-ethylhexanoate typically involves the reaction of 1-cyclohexyl-1-methylethyl alcohol with 2-ethylhexanoic acid in the presence of a peroxide catalyst . The reaction conditions often require controlled temperatures and specific catalysts to ensure the formation of the desired peroxide compound. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions to produce the compound in significant quantities .
Analyse Chemischer Reaktionen
1-Cyclohexyl-1-methylethyl peroxy-2-ethylhexanoate undergoes various types of chemical reactions, including:
Oxidation: As a peroxide, it can act as an oxidizing agent, facilitating the oxidation of other compounds.
Decomposition: Under certain conditions, it can decompose to form free radicals, which are highly reactive and can initiate polymerization reactions.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common reagents used in these reactions include acids, bases, and other peroxides. The major products formed from these reactions depend on the specific conditions and reactants involved .
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-1-methylethyl peroxy-2-ethylhexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an initiator in polymerization reactions to create various polymers and copolymers.
Biology: Studied for its potential effects on biological systems, particularly in the context of oxidative stress and free radical formation.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-1-methylethyl peroxy-2-ethylhexanoate primarily involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals can then initiate various chemical reactions, such as polymerization, by reacting with monomers to form long polymer chains. The molecular targets and pathways involved in these processes depend on the specific application and conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-1-methylethyl peroxy-2-ethylhexanoate can be compared with other organic peroxides, such as:
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Methyl ethyl ketone peroxide: Used in the production of fiberglass and as a hardening agent for polyester resins.
Di-tert-butyl peroxide: Employed as a radical initiator in various chemical reactions.
The uniqueness of 1-Cyclohexyl-1-methylethyl peroxy-2-ethylhexanoate lies in its specific structure, which imparts distinct reactivity and stability characteristics compared to other peroxides .
Eigenschaften
Molekularformel |
C17H32O4 |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-cyclohexylpropan-2-yloxy 2-ethylhexaneperoxoate |
InChI |
InChI=1S/C17H32O4/c1-5-7-11-14(6-2)16(18)19-21-20-17(3,4)15-12-9-8-10-13-15/h14-15H,5-13H2,1-4H3 |
InChI-Schlüssel |
MDECFHKUSHRPOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)OOOC(C)(C)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


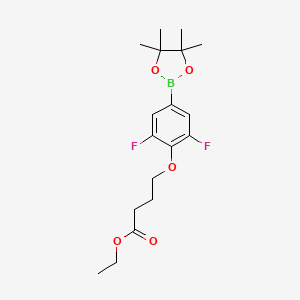
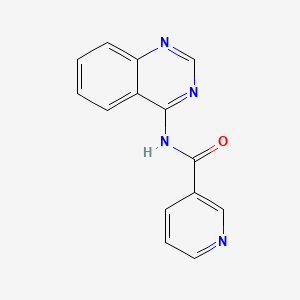
![11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one;methanesulfonic acid](/img/structure/B15341755.png)


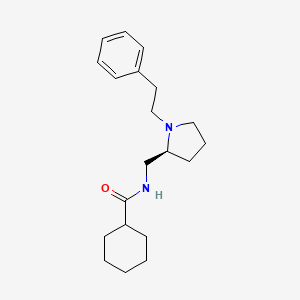
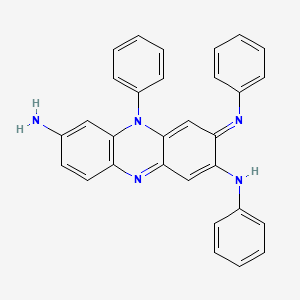

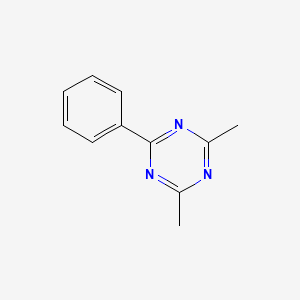


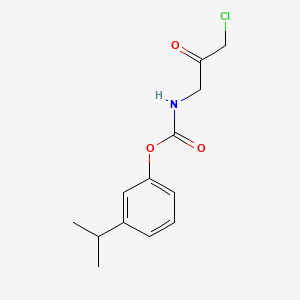
![5-(Benzyloxy)-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B15341813.png)
